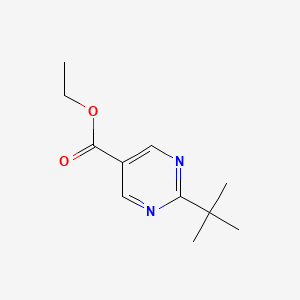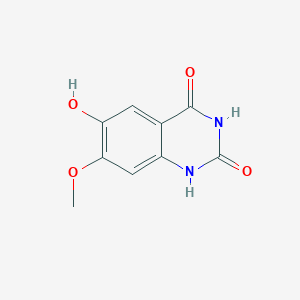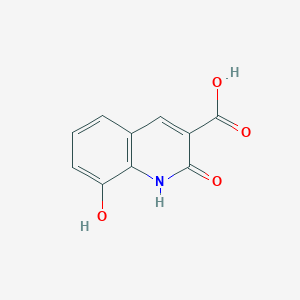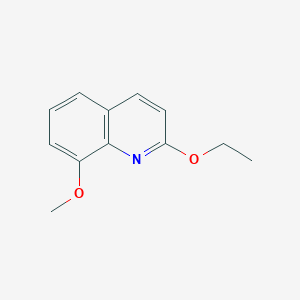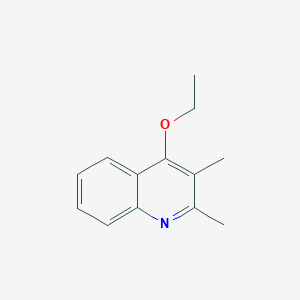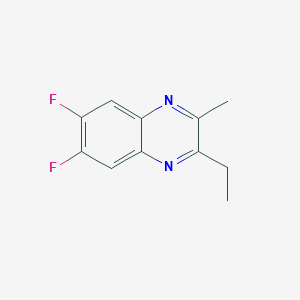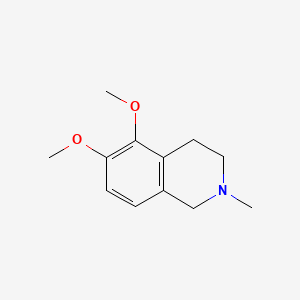![molecular formula C9H14O5 B11895412 1,4,9-Trioxaspiro[5.5]undecane-5-carboxylic acid](/img/structure/B11895412.png)
1,4,9-Trioxaspiro[5.5]undecane-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,9-Trioxaspiro[5.5]undecane-5-carboxylic acid is a compound with a unique cyclic structure. It is a white to pale yellow solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide, but insoluble in water. This compound has a molecular weight of 200.23 and a molecular formula of C10H16O4.
Preparation Methods
The synthesis of 1,4,9-Trioxaspiro[5.5]undecane-5-carboxylic acid involves the formation of spirocyclic structures. One common method includes the reaction of appropriate diols with ketones under acidic conditions to form the spiroketal structure . The reaction conditions typically involve the use of a catalyst such as p-toluenesulfonic acid and solvents like dichloromethane. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
1,4,9-Trioxaspiro[5.5]undecane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the spirocyclic structure can be opened or modified using nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and catalysts such as p-toluenesulfonic acid . Major products formed from these reactions include various spirocyclic derivatives and functionalized compounds .
Scientific Research Applications
1,4,9-Trioxaspiro[5.5]undecane-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and binding affinities in biological systems.
Medicine: Research has explored its potential as a scaffold for drug development, particularly in designing molecules with specific biological activities.
Industry: It is used in the synthesis of materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1,4,9-Trioxaspiro[5.5]undecane-5-carboxylic acid involves its ability to interact with biological targets through its spirocyclic structure. This structure allows it to bind to specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved include interactions with proteins and nucleic acids, influencing various biochemical processes.
Comparison with Similar Compounds
1,4,9-Trioxaspiro[5.5]undecane-5-carboxylic acid can be compared with other similar compounds such as:
1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid: This compound has a similar spirocyclic structure but differs in the position and number of oxygen atoms.
1,3-Dioxane-1,3-dithiane spiranes: These compounds contain sulfur atoms in their spirocyclic structure, offering different chemical properties and reactivity.
3,9-Diazaspiro[5.5]undecane derivatives: These compounds contain nitrogen atoms, making them useful in studying different biological activities and interactions.
The uniqueness of this compound lies in its specific arrangement of oxygen atoms within the spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H14O5 |
|---|---|
Molecular Weight |
202.20 g/mol |
IUPAC Name |
1,4,9-trioxaspiro[5.5]undecane-5-carboxylic acid |
InChI |
InChI=1S/C9H14O5/c10-8(11)7-9(14-6-5-13-7)1-3-12-4-2-9/h7H,1-6H2,(H,10,11) |
InChI Key |
ZTHFIBVRVRGAQE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC12C(OCCO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



